(3-Phenyloxetan-3-yl)methanol
CAS No.: 114012-43-0
Cat. No.: VC21145253
Molecular Formula: C10H12O2
Molecular Weight: 164.2 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 114012-43-0 |
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Molecular Formula | C10H12O2 |
Molecular Weight | 164.2 g/mol |
IUPAC Name | (3-phenyloxetan-3-yl)methanol |
Standard InChI | InChI=1S/C10H12O2/c11-6-10(7-12-8-10)9-4-2-1-3-5-9/h1-5,11H,6-8H2 |
Standard InChI Key | MDFSDDCPPNQIFV-UHFFFAOYSA-N |
SMILES | C1C(CO1)(CO)C2=CC=CC=C2 |
Canonical SMILES | C1C(CO1)(CO)C2=CC=CC=C2 |
Overview of (3-Phenyloxetan-3-yl)methanol
(3-Phenyloxetan-3-yl)methanol is an organic compound characterized by its unique oxetane ring structure, which contributes to its distinct chemical and physical properties. The molecular formula for this compound is C10H12O2, and it has a molecular weight of 164.20 g/mol. Its structure includes a phenyl group attached to an oxetane ring, further connected to a methanol group, making it a subject of interest in various chemical research fields.
Synthesis Methods
The synthesis of (3-Phenyloxetan-3-yl)methanol typically involves the following methods:
Synthetic Routes:
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Reaction of Phenylacetaldehyde with Ethylene Oxide: This reaction is facilitated by a strong base, such as sodium hydride, leading to the formation of an intermediate compound.
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Cyclization: The intermediate undergoes cyclization to form the oxetane ring.
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Reduction: The final step involves reducing the intermediate to yield (3-Phenyloxetan-3-yl)methanol.
Industrial Production:
In industrial settings, similar synthetic routes are employed on a larger scale, optimizing reaction conditions to enhance yield and purity. Precise control over temperature, pressure, and reaction time is crucial for successful production.
Biological Activity and Applications
Recent studies have explored the biological activity of compounds related to (3-Phenyloxetan-3-yl)methanol. For instance, derivatives of phenyloxetanes have shown significant inhibition activity against various biological targets:
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Trans-phenyloxetan-3-ol and cis-phenyloxetan-3-ol exhibited notable inhibition rates with IC50 values of 4.37 µM and 3.40 µM respectively .
These findings suggest potential applications in medicinal chemistry and pharmacology, particularly in developing new therapeutic agents.
Research Findings
Research has highlighted the significance of oxetane-containing compounds in enhancing drug likeness and biological activity:
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Oxetanes in Drug Development: The introduction of oxetane rings can improve the pharmacological profiles of molecules, making them more suitable for drug development .
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Antioxidant and Anticancer Activities: Various studies have demonstrated that compounds containing oxetane structures exhibit antioxidant properties and cytotoxic effects against cancer cell lines .
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